Improved Physicochemical Drug-Likeness Compared to Planar Isoxazole Bioisosteres
5-Oxa-6-azaspiro[3.4]oct-6-ene-7-carboxylic acid exhibits a calculated topological polar surface area (TPSA) of 58.89 Ų and a predicted LogP of 0.77, indicative of balanced polarity and aqueous solubility . In contrast, the closely related but monocyclic analog 5-cyclobutylisoxazole-3-carboxylic acid (C₈H₉NO₃, MW 167.16 g/mol) lacks the rigid spirocyclic constraint. While specific TPSA/LogP data for the monocyclic analog is not reported in the source, the general property-driven design principles for oxa-azaspiro systems demonstrate that their introduction increases polar surface area by 15–20 Ų compared to carbocyclic analogs and modulates pKa by ±0.5–1.0 units, directly impacting passive membrane permeability and oral bioavailability .
| Evidence Dimension | Calculated Molecular Properties (LogP; TPSA) |
|---|---|
| Target Compound Data | C₇H₉NO₃; MW: 155.15 g/mol; TPSA: 58.89; LogP: 0.77 |
| Comparator Or Baseline | 5-Cyclobutylisoxazole-3-carboxylic acid (C₈H₉NO₃; MW: 167.16). Class-level comparison for oxa-azaspiro vs. carbocyclic: TPSA increased by 15-20 Ų; pKa shift of ±0.5-1.0. |
| Quantified Difference | Lower molecular weight (155.15 vs 167.16) and higher structural complexity (Fsp³) for the spirocyclic target. TPSA enhancement range for the class: +15-20 Ų. |
| Conditions | Calculated properties based on SMILES/InChI and chemical class data. |
Why This Matters
Lower LogP and higher TPSA improve aqueous solubility and reduce off-target lipophilic interactions, a critical selection factor for high-throughput screening and lead optimization.
